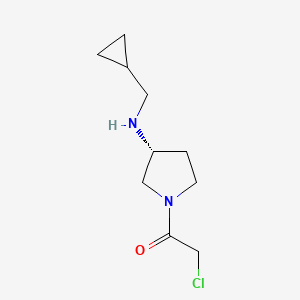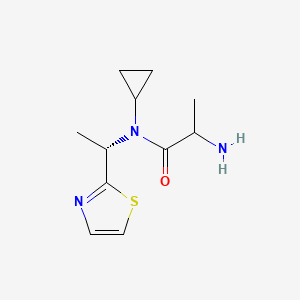
4-Chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. This specific compound is characterized by the presence of a chloro group at the 4th position, a difluoromethyl group at the 6th position, and a methoxymethyl group at the 2nd position on the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine can be achieved through several synthetic routes. One common method involves the chlorination of 6-(difluoromethyl)-2-(methoxymethyl)pyrimidine. The reaction typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0°C to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher yields and purity. The process also involves rigorous purification steps, including distillation and recrystallization, to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoromethyl group can undergo reduction to form monofluoromethyl or methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) at temperatures ranging from 25°C to 100°C.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of monofluoromethyl or methyl derivatives.
Applications De Recherche Scientifique
4-Chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, including nucleic acids and proteins.
Medicine: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-6-(chloromethyl)-2-(methoxymethyl)pyrimidine
- 4-Chloro-6-(difluoromethyl)-5-methylpyrimidine
- 4-Chloro-6-(difluoromethyl)pyrimidine
Uniqueness
4-Chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine is unique due to the presence of both difluoromethyl and methoxymethyl groups. These functional groups impart distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound in various chemical and biological applications.
Propriétés
Formule moléculaire |
C7H7ClF2N2O |
|---|---|
Poids moléculaire |
208.59 g/mol |
Nom IUPAC |
4-chloro-6-(difluoromethyl)-2-(methoxymethyl)pyrimidine |
InChI |
InChI=1S/C7H7ClF2N2O/c1-13-3-6-11-4(7(9)10)2-5(8)12-6/h2,7H,3H2,1H3 |
Clé InChI |
QGFLNYAMWBVECM-UHFFFAOYSA-N |
SMILES canonique |
COCC1=NC(=CC(=N1)Cl)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





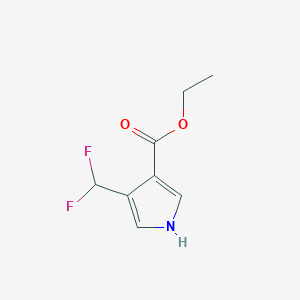
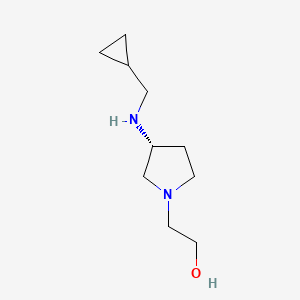


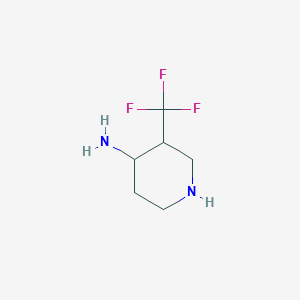
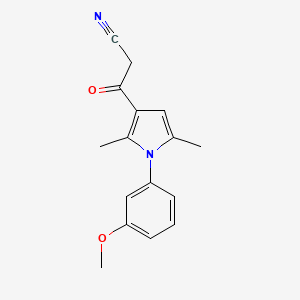
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole](/img/structure/B11793732.png)


